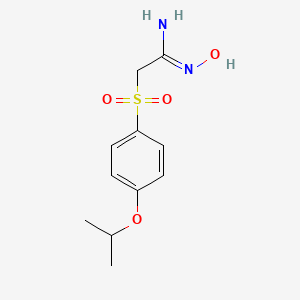

N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine

Description

Properties

IUPAC Name |

N'-hydroxy-2-(4-propan-2-yloxyphenyl)sulfonylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-8(2)17-9-3-5-10(6-4-9)18(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEFHQNXGKXVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₁N₃O₆S

- Molecular Weight : 391.438 g/mol

- Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition.

This compound has been studied for its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12. MMPs are critical in various physiological processes, including tissue remodeling and inflammation.

Inhibition of Matrix Metalloproteinases (MMPs)

- MMP-12 Role : MMP-12 is expressed in activated macrophages and plays a significant role in the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis .

- Mechanism : The compound acts by binding to the catalytic domain of MMPs, inhibiting their activity, which can prevent tissue degradation associated with inflammatory diseases .

Enzyme Inhibition Assays

The biological activity of this compound was assessed through enzyme inhibition assays:

| Enzyme | IC₅₀ (µM) | Comments |

|---|---|---|

| MMP-12 | 152.51 ± 14.33 | Significant inhibition observed |

| Tyrosinase | Not specified | Potential for anti-melanogenic effects |

The compound demonstrated a notable inhibitory effect on MMP-12, indicating its potential use in therapeutic applications targeting inflammatory conditions.

Case Study 1: COPD Model

In a mouse model of COPD induced by cigarette smoke exposure, treatment with this compound resulted in reduced emphysema development compared to untreated controls. This suggests that the compound may mitigate tissue damage associated with chronic inflammation .

Case Study 2: Cancer Metastasis

Research has indicated that compounds similar to this compound can inhibit tumor invasion and metastasis by targeting MMPs involved in extracellular matrix degradation. Although specific data for this compound is limited, the mechanism aligns with findings from related studies on MMP inhibitors .

Comparison with Similar Compounds

Key Structural Features:

- N-Hydroxyacetamidine core: Common to all compared compounds, enabling bidentate hydrogen bonding with enzyme residues (e.g., GLU and TRP in iNOS) .

- Substituent diversity: The 4-isopropoxybenzenesulfonyl group distinguishes the target compound from analogs with arylhydrazono, fluorobenzylsulfonyl, or pyridinyl groups (Table 1).

Table 1: Structural and Physical Property Comparison

*Inferred from structural similarity to iNOS inhibitors in –2.

Potential Advantages and Limitations

- Advantages: The isopropoxy group may balance hydrophobicity and steric effects, optimizing membrane permeability compared to polar nitro groups in 6d/6h . Sulfonyl moiety could enhance binding stability in iNOS’s substrate channel, leveraging isoform-specific residues .

- Limitations: Lack of clinical data for sulfonyl-containing acetamidines necessitates further toxicity and pharmacokinetic studies. Compared to CM544, the absence of a proline-derived hydrogen bond may reduce selectivity for iNOS over eNOS .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic identifiers for N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine?

- The compound has the molecular formula C₁₁H₁₆N₂O₄S (molecular weight: 272.32 g/mol). Key functional groups include a sulfonyl group (benzenesulfonyl), an isopropoxy substituent, and an N-hydroxy-acetamidine moiety. Characterization typically employs ¹H/¹³C NMR to confirm the aromatic protons (δ ~6.8–7.8 ppm for benzenesulfonyl), isopropoxy methyl groups (δ ~1.2–1.4 ppm), and the N-hydroxy resonance (δ ~9–10 ppm). IR spectroscopy can validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amidine (C=N, ~1650 cm⁻¹) groups .

Q. What synthetic routes are recommended for preparing this compound?

- A plausible method involves:

Sulfonation : React 4-isopropoxybenzene with chlorosulfonic acid to yield 4-isopropoxybenzenesulfonyl chloride.

Amidine Formation : Condense the sulfonyl chloride with N-hydroxy-acetamidine under basic conditions (e.g., K₂CO₃ in anhydrous THF) to form the sulfonamide bond.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) ensures >99% purity. Mass spectrometry (EI-MS) and elemental analysis validate the final product .

Q. How should researchers handle solubility and stability challenges during experiments?

- The compound exhibits limited aqueous solubility (~61.3 µg/mL) but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO and dilute in buffer (≤0.1% DMSO). Stability studies recommend storage at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Monitor stability via HPLC-UV (λmax ~255 nm) over 24–72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?

- The sulfonyl group may act as a Lewis acid-binding motif , interacting with Zn²⁺ in metalloproteases (e.g., MMPs or APN). Computational docking (e.g., AutoDock Vina) suggests the isopropoxy group enhances hydrophobic interactions with enzyme pockets, while the N-hydroxy-acetamidine moiety chelates catalytic metal ions. Compare inhibition kinetics (IC₅₀) against controls like N-Hydroxy-2-(naphthalene-2-ylsulfanyl)acetamide to assess specificity .

Q. How can conflicting data on biological activity be resolved?

- Contradictions in IC₅₀ values (e.g., MMP-9 vs. APN inhibition) may arise from assay conditions. Standardize protocols:

- Use recombinant enzymes (≥95% purity) and substrate controls.

- Validate results with isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Cross-reference with knockout cell models (e.g., APN-deficient HEK293) to confirm target engagement .

Q. What strategies optimize the compound’s reactivity in heterocyclic synthesis?

- The N-hydroxy group facilitates cyclization reactions. For example:

- React with β-dicarbonyls (e.g., acetylacetone) under acidic conditions (HCl/EtOH) to form 1,2,4-triazoles .

- Use microwave-assisted synthesis (100–120°C, 30 min) to improve yield (≥75%) and reduce side products. Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) .

Q. How does substituent variation on the benzenesulfonyl group impact bioactivity?

- Replace the isopropoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and compare:

- Electron-withdrawing : Enhances sulfonyl electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduced by 30% for nitro derivatives).

- Electron-donating : Increases metabolic stability (t½ > 2 hours in liver microsomes).

- Validate via SAR studies and molecular dynamics simulations (AMBER force field) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion ([M+H]⁺ at m/z 273.0874).

- ¹H NMR integration : Ensure absence of residual solvents (e.g., DMSO at δ 2.5 ppm).

- HPLC-DAD : Purity ≥99% (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .

Q. How to address discrepancies in spectroscopic data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.